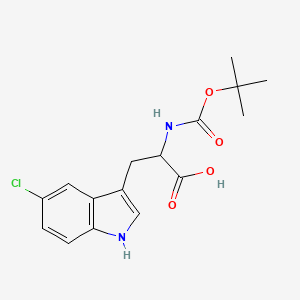
Boc-5-chloro-DL-tryptophan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boc-5-chloro-DL-tryptophan is a derivative of the amino acid tryptophan, which has been modified to include a tert-butyloxycarbonyl (Boc) protecting group and a chlorine substituent. The Boc group is commonly used in peptide synthesis to protect the amino group during reactions that might affect it. While the provided papers do not specifically discuss Boc-5-chloro-DL-tryptophan, they do provide insights into the synthesis and properties of related Boc-protected tryptophan derivatives, which can be informative for understanding the chemical behavior of Boc-5-chloro-DL-tryptophan.
Synthesis Analysis
The synthesis of Boc-protected tryptophan derivatives involves several steps, including protection, activation, and coupling reactions. For example, the synthesis of poly(Nα-Boc-L-tryptophan)-block-poly(ethylene glycol)-block-poly(Nα-Boc-L-tryptophan) (PBocLTrp-b-PEG-b-PBocLTrp) amphiphilic copolymers is achieved through ring-opening polymerization of Nα-Boc-L-tryptophan Nα-carboxy anhydride, initiated by diamino-terminated PEG . Similarly, the synthesis of 5,6-dibromo-tryptophan derivatives starts with 6-Br-isatin, followed by selective bromination, reduction, and alkylation steps, concluding with an Nα-Boc protection . These methods could be adapted for the synthesis of Boc-5-chloro-DL-tryptophan by incorporating a chlorination step at the appropriate position on the tryptophan molecule.
Molecular Structure Analysis
The molecular structure of Boc-protected tryptophan derivatives is characterized by the presence of the Boc group attached to the nitrogen atom of the indole ring. This group influences the molecule's reactivity and can affect the formation of secondary structures in polymers, as seen in the preferential formation of α-helix structures due to hydrogen bonding in the case of PBocLTrp-b-PEG-b-PocLTrp copolymers . The presence of halogen substituents, such as chlorine in Boc-5-chloro-DL-tryptophan, would likely impact the molecule's electronic properties and reactivity, potentially facilitating π-π interactions between indole rings.
Chemical Reactions Analysis
Boc-protected tryptophan derivatives participate in various chemical reactions. For instance, Nα-BOC protected tryptophans undergo Pictet-Spengler cyclization with aldehydes in the presence of an acid catalyst to yield tetrahydro-β-carbolines . The Boc group affects the reactivity and stereoselectivity of these reactions. In the context of Boc-5-chloro-DL-tryptophan, the chlorine substituent could further influence these reactions by altering the electron density on the indole ring and affecting the interaction with other reactants.
Physical and Chemical Properties Analysis
The physical and chemical properties of Boc-protected tryptophan derivatives are influenced by the protective group and any substituents present on the indole ring. The Boc group increases the steric bulk and alters the solubility of the amino acid. The amphiphilic nature of PBocLTrp-b-PEG-b-PBocLTrp copolymers, for example, allows them to self-assemble into micelles, with the hydrophobic block length affecting the size and critical micelle concentration of the aggregates . The presence of a chlorine substituent in Boc-5-chloro-DL-tryptophan would likely affect its solubility and reactivity, potentially making it more electrophilic and susceptible to nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
Peptide Chemistry : Boc-5-chloro-DL-tryptophan and its derivatives are key components in peptide chemistry. Mollica et al. (2011) detailed the synthesis of 5,6-Dibromo-tryptophan derivatives for peptide synthesis, highlighting their relevance in bioactive compounds (Mollica et al., 2011).
Polymer Synthesis : In the field of polymer chemistry, Roy et al. (2013) discussed the polymerization of methacrylate monomers having chiral tryptophan moieties. This process is crucial for creating biocompatible fluorescent cationic chiral polymers with smart pH-responsiveness, useful in siRNA delivery (Roy et al., 2013).
Biocatalysis : Frese et al. (2016) combined biocatalytic halogenation of L-tryptophan with Suzuki–Miyaura cross-coupling reactions, leading to the synthesis of diverse aryl-substituted tryptophan derivatives. This modular synthesis approach is significant for peptide or peptidomimetic synthesis (Frese et al., 2016).
Drug Delivery : Voda et al. (2016) reported the synthesis of poly(Nα-Boc-L-tryptophan)-block-poly(ethylene glycol)-block-poly(Nα-Boc-L-tryptophan) amphiphilic copolymers. These are significant for potential drug delivery applications, particularly for controlling drug release through secondary structure formation (Voda et al., 2016).
Stereoselectivity in Synthesis : Zhang and Cook (1995) discussed the asymmetric Pictet-Spengler reaction of Na-BOC protected tryptophans, demonstrating the influence of the BOC group on reactivity and stereoselectivity. This finding is crucial for constructing complex alkaloids (Zhang & Cook, 1995).
Surface Science : Crawford et al. (1994) studied the air/water interface of aqueous (t-butyloxycarbonyl)-tryptophan-tryptophan (Boc-Trp-Trp) using surface second harmonic generation. This research contributes to our understanding of Langmuir-like adsorption isotherms and the differential behavior of enantiomers (Crawford et al., 1994).
Nuclear Magnetic Resonance Studies : Zhao et al. (2007) reported on the determination of the 19F NMR chemical shielding tensor and crystal structure of 5-fluoro-dl-tryptophan, which is significant for understanding the orientation and dynamics of biomacromolecules (Zhao et al., 2007).
Safety And Hazards
Eigenschaften
IUPAC Name |
3-(5-chloro-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O4/c1-16(2,3)23-15(22)19-13(14(20)21)6-9-8-18-12-5-4-10(17)7-11(9)12/h4-5,7-8,13,18H,6H2,1-3H3,(H,19,22)(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZZXAZAYKCNQAL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CNC2=C1C=C(C=C2)Cl)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00624583 |
Source


|
| Record name | N-(tert-Butoxycarbonyl)-5-chlorotryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00624583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.78 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-5-chloro-DL-tryptophan | |
CAS RN |
361576-61-6 |
Source


|
| Record name | N-(tert-Butoxycarbonyl)-5-chlorotryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00624583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Chloroimidazo[1,2-a]pyridine hydrochloride](/img/structure/B1322050.png)
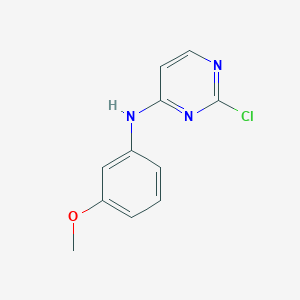
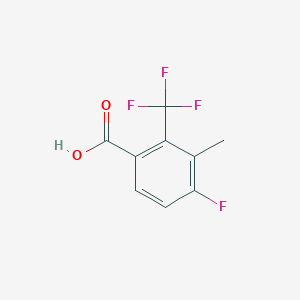
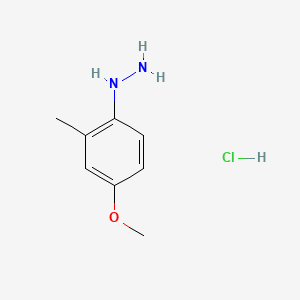
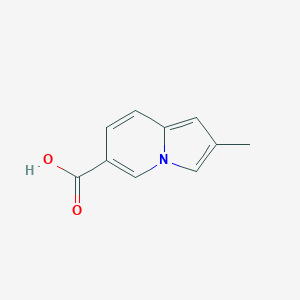
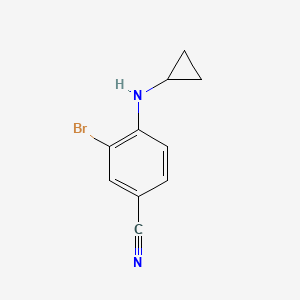

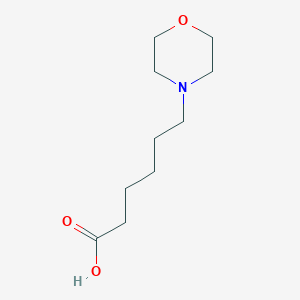
![2-Benzyl-5-methoxy-1H-benzo[D]imidazole](/img/structure/B1322068.png)
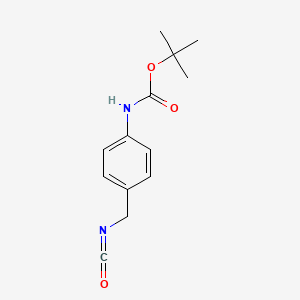
![3H-Spiro[2-benzofuran-1,3'-pyrrolidine]](/img/structure/B1322070.png)
![(4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)methanol](/img/structure/B1322072.png)

